molecular formula C5H4ClF3N2 B2484328 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 372075-75-7

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2484328
CAS No.: 372075-75-7
M. Wt: 184.55
InChI Key: AXVYNMMTYBGOFD-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C6H5ClF3N2 It is a pyrazole derivative characterized by the presence of chlorine, methyl, and trifluoromethyl groups

Scientific Research Applications

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.

Safety and Hazards

This compound is considered hazardous. It can cause harm if swallowed, inhaled, or if it comes into contact with the skin . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with chlorinating agents. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

3-(trifluoromethyl)-1H-pyrazole+SOCl2This compound+HCl+SO2\text{3-(trifluoromethyl)-1H-pyrazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 3-(trifluoromethyl)-1H-pyrazole+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of this compound-4-methanol.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and methyl groups contribute to its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
  • 1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol

Uniqueness

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs.

Properties

IUPAC Name

5-chloro-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVYNMMTYBGOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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